molecular formula C10H13F B8370722 (3-Fluorobutyl)benzene

(3-Fluorobutyl)benzene

Cat. No.: B8370722
M. Wt: 152.21 g/mol
InChI Key: KYHXJGHBAHOSSE-UHFFFAOYSA-N
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Description

(3-Fluorobutyl)benzene is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons It consists of a phenyl group attached to a butane chain, with a fluorine atom substituted at the third carbon of the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Fluorobutyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-bromobutane with a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution of the bromine atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobutyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Potassium fluoride (KF) in DMSO.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Various substituted phenylbutanes.

    Oxidation: Phenylbutanol or phenylbutanone.

    Reduction: Phenylbutane.

Scientific Research Applications

(3-Fluorobutyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Fluorobutyl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    1-Phenyl-3-chlorobutane: Similar structure but with a chlorine atom instead of fluorine.

    1-Phenyl-3-bromobutane: Similar structure but with a bromine atom instead of fluorine.

    1-Phenyl-3-iodobutane: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: (3-Fluorobutyl)benzene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions and biological interactions.

Properties

Molecular Formula

C10H13F

Molecular Weight

152.21 g/mol

IUPAC Name

3-fluorobutylbenzene

InChI

InChI=1S/C10H13F/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

KYHXJGHBAHOSSE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
0.1 mmol
Type
limiting reactant
Reaction Step One
Name
Quantity
125 μL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
125 μL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mmol
Type
reagent
Reaction Step Three
Yield
51 ± 4.8%

Synthesis routes and methods II

Procedure details

Quantity
0.1 mmol
Type
limiting reactant
Reaction Step One
Name
Quantity
125 μL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
125 μL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mmol
Type
reagent
Reaction Step Three
Yield
61 ± 4.8%

Synthesis routes and methods III

Procedure details

Quantity
0.1 mmol
Type
limiting reactant
Reaction Step One
Name
Quantity
125 μL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
125 μL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mmol
Type
reagent
Reaction Step Three
Yield
53 ± 4.8%

Synthesis routes and methods IV

Procedure details

Quantity
0.1 mmol
Type
limiting reactant
Reaction Step One
Name
Quantity
125 μL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
125 μL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mmol
Type
reagent
Reaction Step Three
Yield
42 ± 4.8%

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